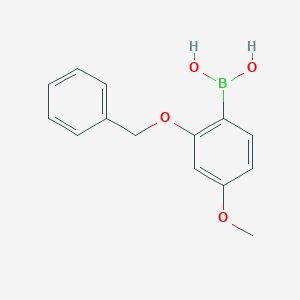

2-(Benzyloxy)-4-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

(4-methoxy-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSWTBVVWOEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 2 Benzyloxy 4 Methoxyphenylboronic Acid

Strategies for Carbon-Boron Bond Formation

The introduction of the boronic acid moiety onto the 2-(benzyloxy)-4-methoxyphenyl scaffold can be achieved through several modern synthetic methodologies. These strategies primarily differ in the nature of the starting material and the mechanism of C-B bond formation.

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methodology utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate. This intermediate can then be trapped with an appropriate electrophile, such as a trialkyl borate, to form the desired carbon-boron bond.

For the synthesis of 2-(benzyloxy)-4-methoxyphenylboronic acid, a suitable precursor would be 1-(benzyloxy)-3-methoxybenzene. In this substrate, both the benzyloxy and methoxy (B1213986) groups can act as DMGs. wikipedia.org The alkoxy groups coordinate to the lithium cation of the base (e.g., n-butyllithium or sec-butyllithium), increasing the kinetic acidity of the adjacent ortho-protons. uwindsor.ca The synergistic effect of the two alkoxy groups at positions 1 and 3 directs the lithiation specifically to the C2 position, which is ortho to both groups.

The general process is as follows:

Deprotonation: 1-(Benzyloxy)-3-methoxybenzene is treated with a strong lithium base, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (typically -78 °C) in an inert solvent such as tetrahydrofuran (THF).

Borylation: The resulting aryllithium species is then quenched with a boron electrophile, most commonly triisopropyl borate or trimethyl borate.

Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester intermediate to yield the final this compound.

This method offers high regioselectivity, avoiding the formation of other isomers that might arise from classical electrophilic aromatic substitution.

Table 1: Key Reagents in Directed ortho-Metalation for Borylation

| Reagent Type | Examples | Function |

| Organolithium Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) | Deprotonates the aromatic ring at the directed position |

| Chelating Agent | TMEDA | Breaks up organolithium aggregates, increasing reactivity |

| Boron Electrophile | Trimethyl borate, Triisopropyl borate | Provides the boron moiety for C-B bond formation |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Inert reaction medium, solvates the lithium species |

Halogen-Magnesium Exchange Followed by Borylation

The halogen-magnesium exchange reaction is a classic and reliable method for generating Grignard reagents from aryl halides under conditions that can tolerate a variety of functional groups. nih.gov This approach is particularly useful when starting from a pre-functionalized halogenated precursor, such as 1-(benzyloxy)-2-bromo-4-methoxybenzene.

The process involves treating the aryl bromide with an alkylmagnesium halide, typically isopropylmagnesium chloride (iPrMgCl) or a more reactive "Turbo-Grignard" reagent like iPrMgCl·LiCl. The presence of lithium chloride accelerates the exchange and improves the solubility and reactivity of the resulting Grignard reagent. The exchange reaction transforms the C-Br bond into a C-MgBr bond.

The key steps are:

Exchange Reaction: 1-(Benzyloxy)-2-bromo-4-methoxybenzene is reacted with iPrMgCl or iPrMgCl·LiCl in an ethereal solvent like THF. This reaction is often performed at temperatures ranging from -20 °C to room temperature.

Borylation: The newly formed Grignard reagent, 2-(benzyloxy)-4-methoxyphenylmagnesium bromide, is then treated with a boron electrophile (e.g., triisopropyl borate).

Hydrolysis: Acidic aqueous workup liberates the desired boronic acid.

This method is advantageous due to the commercial availability of the required reagents and the generally high yields achieved. The milder conditions compared to organolithium generation can sometimes offer better functional group compatibility.

Palladium-Catalyzed Borylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions represent one of the most versatile tools for C-B bond formation. The Miyaura borylation reaction, a variant of the Suzuki-Miyaura coupling, allows for the direct conversion of aryl halides to arylboronic esters or acids. nih.gov The substrate for this reaction is, as with the halogen-magnesium exchange, 1-(benzyloxy)-2-bromo-4-methoxybenzene.

The reaction typically involves a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, a base, and a diboron reagent such as bis(pinacolato)diboron (B₂pin₂) or the more atom-economical bis-boronic acid (BBA). nih.gov The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst.

A typical set of reaction conditions would include:

Catalyst: A palladium source like Pd(OAc)₂ or PdCl₂(dppf).

Ligand: A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃).

Base: A weak base, commonly potassium acetate (KOAc) or potassium carbonate (K₂CO₃).

Boron Source: Bis(pinacolato)diboron (B₂pin₂).

Solvent: An aprotic solvent like dioxane, toluene, or dimethylformamide (DMF).

The resulting boronate ester can be isolated and purified or hydrolyzed directly to the boronic acid. This methodology is renowned for its broad functional group tolerance and reliability. rsc.org

Table 2: Comparison of Palladium Catalyst Systems for Borylation of Aryl Bromides

| Palladium Precatalyst | Ligand | Base | Solvent | Typical Yield Range |

| Pd(OAc)₂ | SPhos | KOAc | Dioxane | 85-98% |

| PdCl₂(dppf) | (none) | KOAc | Toluene | 80-95% |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | DMF | 90-99% |

| Pd(PPh₃)₄ | (none) | K₂CO₃ | Toluene/Water | 75-90% |

Yields are representative for structurally similar aryl bromides and may vary.

Iridium-Catalyzed C-H Borylation Methodologies

Direct C-H borylation catalyzed by transition metals, particularly iridium, has emerged as a powerful and atom-economical method for synthesizing arylboronic acids. mdpi.com This approach avoids the need for pre-functionalized aryl halides or organometallic intermediates by directly converting a C-H bond into a C-B bond.

For the synthesis of this compound, this strategy would ideally start from 1-(benzyloxy)-3-methoxybenzene. The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, favoring borylation at the least hindered position. However, to achieve the desired ortho-borylation at the C2 position, a directing group is often necessary. nih.gov While alkoxy groups themselves are not strong directing groups in Ir-catalyzed reactions, other functional groups can be temporarily installed to direct the borylation. For instance, N-bearing directing groups have proven effective in guiding the iridium catalyst to the ortho position. mdpi.com

The reaction generally employs an iridium precatalyst, such as [Ir(OMe)(COD)]₂, a bipyridine-based ligand, and a diboron reagent (B₂pin₂). The catalytic cycle is believed to involve the formation of an active iridium tris(boryl) complex that facilitates the oxidative addition of the C-H bond. This methodology is at the forefront of synthetic chemistry, offering a complementary route to traditional methods like DoM. nih.gov

Precursor Synthesis and Optimization

The successful implementation of the halogen-magnesium exchange and palladium-catalyzed borylation strategies hinges on the efficient preparation of the key intermediate, 1-(benzyloxy)-2-bromo-4-methoxybenzene.

Preparation of 1-(Benzyloxy)-2-bromo-4-methoxybenzene Derivatives

The synthesis of 1-(benzyloxy)-2-bromo-4-methoxybenzene can be achieved from commercially available starting materials like 4-methoxyphenol or 2-bromo-4-methoxyphenol. guidechem.com A common and effective route begins with the regioselective bromination of 4-methoxyphenol.

A plausible synthetic sequence is as follows:

Bromination: 4-Methoxyphenol is brominated to introduce a bromine atom onto the ring. To achieve the desired 2-bromo isomer, careful selection of the brominating agent and reaction conditions is crucial. Direct bromination with Br₂ can lead to mixtures, so a milder agent like N-Bromosuccinimide (NBS) is often preferred, which tends to favor bromination ortho to the activating hydroxyl group. This step yields 2-bromo-4-methoxyphenol.

Benzylation: The phenolic hydroxyl group of 2-bromo-4-methoxyphenol is then protected as a benzyl (B1604629) ether. This is typically accomplished via a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form the phenoxide, which then acts as a nucleophile to displace the halide from benzyl bromide or benzyl chloride.

Synthesis of Halogenated Benzyloxyanisole Intermediates

A crucial precursor for the synthesis of the target boronic acid is an appropriately halogenated benzyloxyanisole. A common choice for the halogen is bromine, due to its reactivity in subsequent organometallic reactions. The synthesis of an intermediate such as 1-bromo-2-(benzyloxy)-4-methoxybenzene is a representative example. This can be achieved through the benzylation of a commercially available bromophenol derivative.

The reaction typically involves the deprotonation of the phenolic hydroxyl group of 4-bromo-2-methoxyphenol with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide to form the desired ether.

Table 1: Synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

| Reactants | Reagents/Catalysts | Solvent | Reaction Conditions | Typical Yield |

| 4-Bromo-2-methoxyphenol | Potassium Carbonate (K₂CO₃), Sodium Iodide (NaI) (catalytic) | Acetone | Reflux, 12-24 hours | 85-95% |

| Benzyl bromide |

This Williamson ether synthesis is a well-established and high-yielding method for preparing aryl benzyl ethers. The choice of a relatively weak base like potassium carbonate and a polar aprotic solvent like acetone provides good conditions for the S(_N)2 reaction.

The conversion of the halogenated intermediate, 1-bromo-2-(benzyloxy)-4-methoxybenzene, to this compound is most commonly achieved through a lithium-halogen exchange reaction followed by quenching with a borate ester. ethz.chias.ac.in This method allows for the regioselective introduction of the boronic acid group at the position previously occupied by the bromine atom. ias.ac.in

The process involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. This generates a highly reactive aryllithium intermediate. This intermediate is then treated with a trialkyl borate, such as triisopropyl borate or trimethyl borate, which acts as the boron source. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final this compound.

Table 2: Synthesis of this compound via Lithiation-Borylation

| Reactant | Reagents | Solvent | Reaction Conditions |

| 1-Bromo-2-(benzyloxy)-4-methoxybenzene | 1. n-Butyllithium (n-BuLi) | THF | 1. -78 °C, 1-2 hours |

| 2. Triisopropyl borate | 2. -78 °C to room temperature, overnight | ||

| 3. Aqueous Hydrochloric Acid (HCl) | 3. Room temperature, 1 hour |

An alternative to the lithium-halogen exchange is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling reaction between the aryl halide and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.gov

Purification and Isolation Techniques for Research Applications

The purification of this compound is critical to ensure its suitability for subsequent applications, such as Suzuki-Miyaura cross-coupling reactions. Several techniques can be employed, with the choice depending on the nature and quantity of impurities.

Recrystallization: This is a common and effective method for purifying solid arylboronic acids. The selection of an appropriate solvent system is crucial. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly to allow for the formation of pure crystals.

Table 3: Potential Recrystallization Solvents for Arylboronic Acids

| Solvent System | Comments |

| Ethanol/Water | A mixture can be effective, with the boronic acid being more soluble in ethanol. |

| Ethyl Acetate/Hexane | The product is dissolved in hot ethyl acetate, and hexane is added to induce crystallization. |

| Dichloroethane | Can be a suitable solvent for recrystallization. researchgate.net |

| Benzene (B151609) | Has been used but is often avoided due to toxicity. researchgate.net |

Purification via Derivatization: Arylboronic acids can be purified by converting them into crystalline derivatives, which can be easily isolated and then reverted to the pure boronic acid. A widely used method involves the formation of a diethanolamine adduct. reddit.com The boronic acid reacts with diethanolamine in a suitable solvent, often leading to the precipitation of a stable, crystalline diethanolamine boronate ester. This ester can be collected by filtration and then hydrolyzed back to the pure boronic acid by treatment with an acid.

Chromatographic Techniques: For small-scale research applications or when recrystallization is ineffective, column chromatography can be employed. Silica gel is a common stationary phase, but it can sometimes lead to the degradation of boronic acids. Neutral alumina can be a viable alternative. researchgate.net The choice of eluent is critical and often involves a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate or acetone).

Green Chemistry Considerations in Synthetic Protocols

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include atom economy, solvent selection, and energy efficiency.

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. The synthesis of the halogenated benzyloxyanisole intermediate via Williamson ether synthesis generally has a good atom economy. However, the subsequent conversion to the boronic acid via the organolithium route has a lower atom economy due to the formation of stoichiometric byproducts like lithium bromide and butene (from n-BuLi). Palladium-catalyzed borylation reactions can offer better atom economy, especially when using pinacolborane instead of bis(pinacolato)diboron. organic-chemistry.org

Solvent Selection: The choice of solvents is a major consideration in green chemistry. Traditional solvents used in the synthesis of arylboronic acids, such as tetrahydrofuran (THF) and diethyl ether, have safety and environmental concerns. acsgcipr.org Research into greener alternatives is ongoing. For instance, 2-methyltetrahydrofuran (2-MeTHF) is often cited as a more environmentally friendly alternative to THF. acsgcipr.org For palladium-catalyzed reactions, greener solvents like ethanol or even water can sometimes be used. acs.org

Energy Efficiency: The lithium-halogen exchange route typically requires cryogenic temperatures (-78 °C), which is energy-intensive. Developing synthetic methods that can be performed at or near ambient temperature is a key goal of green chemistry. Some modern palladium-catalyzed borylation reactions can be conducted at moderate temperatures, offering an advantage in terms of energy consumption. rsc.org Furthermore, mechanochemical methods, which involve solid-state reactions in a ball mill, can eliminate the need for solvents altogether and reduce energy usage. beilstein-journals.org

Table 4: Green Chemistry Improvements in Arylboronic Acid Synthesis

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Solvent Choice | THF, Diethyl Ether, Benzene | 2-MeTHF, Ethanol, Water, or solvent-free (mechanochemistry). acsgcipr.orgacs.orgrsc.orgbeilstein-journals.org |

| Energy Efficiency | Cryogenic temperatures (-78 °C) for lithiation. | Moderate temperatures for some Pd-catalyzed reactions; ambient temperature for mechanochemistry. rsc.orgbeilstein-journals.org |

| Atom Economy | Organolithium route with stoichiometric byproducts. | Catalytic borylation with reagents like pinacolborane. organic-chemistry.org |

By carefully considering these factors, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also more environmentally sustainable.

Advanced Applications of 2 Benzyloxy 4 Methoxyphenylboronic Acid in Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules from simpler precursors. 2-(Benzyloxy)-4-methoxyphenylboronic acid is a key participant in these transformations, primarily due to the versatility of the boronic acid functional group in transmetalation steps with transition metal catalysts.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds. This compound serves as an effective coupling partner in these reactions for the synthesis of substituted biaryl and heterobiaryl structures.

A primary application of this compound is in the synthesis of biaryl and heterobiaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The reaction facilitates the direct connection of the 2-(benzyloxy)-4-methoxyphenyl unit to various aromatic and heteroaromatic rings.

For instance, in the synthesis of substituted biaryl derivatives, this compound can be coupled with various aryl halides. A notable example involves its reaction with heterocyclic halides, leading to the formation of complex heterobiaryl systems. A documented Suzuki-Miyaura type coupling involves the reaction of this compound with 2-bromo-5-fluoropyridine. This transformation is effectively catalyzed by a palladium complex, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base to facilitate the transmetalation step.

| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Product |

| This compound | 2-Bromo-5-fluoropyridine | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 2-(2-(Benzyloxy)-4-methoxyphenyl)-5-fluoropyridine |

This table illustrates a specific application of this compound in a Suzuki-Miyaura coupling reaction to form a heterobiaryl product.

The resulting 2-(2-(benzyloxy)-4-methoxyphenyl)-5-fluoropyridine is a key intermediate in the synthesis of more complex molecules, demonstrating the utility of the parent boronic acid in constructing highly functionalized heterocyclic scaffolds. The benzyloxy group not only acts as a protecting group for the phenol (B47542) but also exerts significant steric and electronic influence on the reaction.

The ortho-benzyloxy substituent in this compound plays a crucial role in directing the stereochemical and regiochemical outcomes of Suzuki-Miyaura couplings, particularly in the synthesis of sterically hindered biaryls. This substitution can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond.

While specific studies on the atroposelective coupling of this compound are not extensively detailed in the literature, research on structurally similar ortho-alkoxy-substituted phenylboronic acids provides valuable insights. For example, the coupling of 2-methoxyphenylboronic acid with polyhalogenated heterocycles, such as 3,4,5-tribromo-2,6-dimethylpyridine, has been shown to proceed with a high degree of regioselectivity. beilstein-journals.orgnih.govnih.gov The reaction preferentially occurs at the less sterically hindered positions of the pyridine (B92270) ring.

Furthermore, the presence of an ortho-alkoxy group can influence the atropisomeric ratio of the product through potential chelation effects with the palladium catalyst during the transition state. This interaction can favor the formation of one atropisomer over another, a principle that is fundamental to asymmetric synthesis. beilstein-journals.orgnih.gov This regio- and atropselective process has been observed to be an efficient method for accessing a class of atropisomeric compounds. beilstein-journals.orgnih.gov The bulky benzyloxy group in this compound is expected to enhance these steric effects, making it a promising candidate for the development of highly stereoselective transformations.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and its associated ligands. The catalyst system must be robust enough to overcome the steric hindrance imparted by the ortho-benzyloxy group and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the coupling of this compound with aryl halides, palladium complexes bearing phosphine (B1218219) ligands are commonly employed. A widely used and effective catalyst for this type of transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand is known for its large bite angle and electron-rich nature, which promotes the reductive elimination step and stabilizes the palladium(0) intermediate.

The selection of the ligand is critical in modulating the reactivity and selectivity of the catalyst. For sterically demanding couplings, bulky and electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., SPhos, XPhos), are often necessary to achieve high yields. These ligands facilitate the oxidative addition of the aryl halide to the palladium(0) center and prevent catalyst deactivation pathways like β-hydride elimination. While specific comparative studies on ligand effects for this compound are limited, the general principles of Suzuki-Miyaura catalysis suggest that a careful screening of ligands would be essential for optimizing the reaction with different coupling partners.

The optimization of reaction conditions, including the choice of solvent and base, is paramount for achieving high efficiency in Suzuki-Miyaura couplings involving this compound. The polarity and proticity of the solvent can significantly influence the solubility of the reactants and the stability of the catalytic species.

A common solvent system for the Suzuki-Miyaura coupling of this boronic acid is a mixture of an organic solvent and water, such as dimethylformamide (DMF)/H₂O. The aqueous component is often crucial for the efficacy of inorganic bases and can accelerate the transmetalation step.

The choice of base is another critical parameter. An inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is typically used to activate the boronic acid by forming a more nucleophilic boronate species. The strength and solubility of the base must be carefully selected to be effective without promoting undesired side reactions, such as protodeboronation of the starting material.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ | Efficient for sterically hindered couplings. |

| Base | Na₂CO₃ | Activates the boronic acid to form a boronate species. |

| Solvent | DMF/H₂O | Ensures solubility of reactants and facilitates the action of the inorganic base. |

| Temperature | Elevated | Often required to overcome the activation energy for sterically hindered substrates. |

This table summarizes a set of typical reaction conditions for the Suzuki-Miyaura coupling of this compound.

The optimization of these parameters—catalyst loading, ligand choice, base, solvent, and temperature—is essential to maximize the yield and purity of the desired biaryl or heterobiaryl product while minimizing reaction times and the formation of byproducts.

Other Metal-Catalyzed Coupling Reactions

While this compound is predominantly utilized in Suzuki-Miyaura coupling reactions, the versatility of the boronic acid moiety allows for its potential application in other metal-catalyzed transformations. However, specific examples in the scientific literature of its use in other named cross-coupling reactions such as Heck, Stille, Sonogashira, or Chan-Lam couplings are not well-documented.

Theoretically, under the appropriate catalytic conditions, this compound could participate in reactions like the Chan-Lam coupling for the formation of C-O or C-N bonds, where a copper catalyst mediates the reaction between a boronic acid and an alcohol or amine. Its application in such reactions would expand its synthetic utility beyond the formation of carbon-carbon bonds. Further research is required to explore and develop the potential of this versatile reagent in a broader range of metal-catalyzed cross-coupling reactions.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a transformative field in organic synthesis, offering a more atom- and step-economical approach to creating new bonds by avoiding the pre-functionalization of substrates.

Achieving site-selectivity in molecules with multiple, inequivalent C-H bonds is a central challenge in C-H activation chemistry. nih.gov Research often employs directing groups that position a transition metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

In the context of this compound, the molecule presents several potential sites for C-H functionalization. The aromatic ring contains C-H bonds that could be targeted. The electronic influence of the existing substituents plays a key role in determining the intrinsic reactivity of these sites. The electron-donating methoxy (B1213986) and benzyloxy groups activate the ring towards electrophilic substitution, primarily at the positions ortho and para to them.

While specific studies on the C-H activation of this compound are not widely reported, research on related molecules provides insight. For example, palladium-catalyzed C-H activation/arylation reactions often rely on directing groups to control regioselectivity. The boronic acid itself, or a derivative, could potentially interact with a catalyst to direct functionalization at the ortho C-H bond. Alternatively, in the absence of a strong directing effect, functionalization may be governed by steric accessibility and the inherent electronic properties of the C-H bonds, which can lead to mixtures of products. nih.govresearchgate.net The development of catalysts and ligands that can distinguish between the electronically similar C-H bonds on the substituted benzene (B151609) ring remains an active area of research.

Asymmetric Synthesis and Chiral Chemistry

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated methods for asymmetric synthesis. This compound can be envisioned to play a significant role in this field, both as a component in the development of chiral catalysts and as a substrate in stereoselective transformations.

Chiral ligands are fundamental to asymmetric catalysis, and boronic acids can serve as key starting materials for their synthesis. While this specific boronic acid is not itself chiral, it can be used as a precursor to generate complex chiral structures. One prominent strategy involves the synthesis of axially chiral biaryl ligands.

For example, this compound could undergo a Suzuki-Miyaura cross-coupling reaction with a suitably substituted aryl halide. If the resulting biaryl product has bulky groups at the ortho positions of the newly formed biaryl axis, rotation around the C-C single bond can be restricted, leading to atropisomerism. Subsequent chemical modifications of the functional groups (e.g., demethylation or benzylic ether cleavage followed by phosphinylation) could yield novel chiral phosphine ligands, analogous to well-known ligand families like BINAP. The development of new chiral ligands and catalysts remains a central theme in advancing asymmetric synthesis. researchgate.net

Beyond its role as a precursor to catalysts, this compound can be a direct participant in reactions where stereochemistry is controlled. The most significant application in this domain is the asymmetric Suzuki-Miyaura cross-coupling reaction to generate axially chiral biaryls.

In this approach, this compound would be coupled with a sterically demanding aryl halide partner in the presence of a palladium catalyst bearing a chiral ligand. The chiral environment created by the ligand can influence the orientation of the coupling partners in the transition state of the reductive elimination step, favoring the formation of one atropisomer over the other. The success of such a reaction is highly dependent on the precise matching of the substrate, coupling partner, and chiral ligand to achieve high enantioselectivity. nih.gov This strategy provides a powerful method for the direct synthesis of enantiopure, non-racemic biaryl compounds, which are important structural motifs in many chiral ligands, natural products, and pharmaceuticals.

Table 2: Hypothetical Asymmetric Suzuki-Miyaura Coupling

| Aryl Halide Partner | Chiral Ligand (Example) | Catalyst | Expected Product |

| 1-Bromo-2-methylnaphthalene | (S)-BINAP | Pd₂(dba)₃ | (R/S)-1-[2-(Benzyloxy)-4-methoxyphenyl]-2-methylnaphthalene |

| 2-Iodo-N,N-dimethyl-1-naphthamide | (R)-Ph-BPE | Pd(OAc)₂ | Axially chiral biaryl amide |

| 1-Iodo-2,6-dimethylbenzene | (S)-MeO-BIPHEP | [Pd(allyl)Cl]₂ | Atropisomeric 2-(benzyloxy)-4-methoxy-2',6'-dimethylbiphenyl |

This table illustrates potential substrate and ligand combinations for achieving asymmetric induction in the synthesis of axially chiral biaryls using this compound.

Mechanistic Investigations and Catalysis Research

Elucidation of Reaction Mechanisms

The structure of 2-(benzyloxy)-4-methoxyphenylboronic acid makes it a valuable substrate for studying the mechanisms of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comnih.gov The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. nih.gov This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step, reductive elimination, forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. nih.gov

When this compound is used, the bulky ortho-benzyloxy group can influence the reaction kinetics and selectivity. Studies on similarly ortho-substituted phenylboronic acids suggest that such groups can affect the order of substitution and may introduce additional interactions, such as metal-oxygen chelation in the transition state, which can alter reaction outcomes. beilstein-journals.org The electron-donating nature of the para-methoxy group also modulates the electronic properties of the boronic acid, influencing its reactivity in the transmetalation step.

Transmetalation: This step is often considered the rate-determining step in the catalytic cycle and involves the transfer of the aryl group from the boron atom to the palladium center. The process typically requires activation of the boronic acid with a base to form a more nucleophilic boronate species. The specific structure of this compound, particularly the ortho-substituent, can sterically hinder the approach of the boronate to the palladium complex. However, it has been observed in related systems that an ortho-alkoxy group can potentially coordinate with the palladium center, creating a pre-transmetalation complex that may facilitate the transfer of the aryl group. beilstein-journals.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. nih.gov An intermediate diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. nih.govnih.gov The rate of this step is significantly influenced by the steric and electronic properties of the ligands on the palladium and the two organic groups to be coupled. The presence of bulky groups, such as the 2-(benzyloxy)-4-methoxyphenyl moiety, generally accelerates reductive elimination, preventing side reactions like β-hydride elimination. nih.gov

Kinetic Isotope Effect (KIE) studies are a powerful tool for providing detailed insight into reaction mechanisms by identifying the rate-determining step and characterizing transition state structures. nih.govnih.gov By replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C) at a specific position, scientists can measure changes in the reaction rate. A significant KIE (k_light_/k_heavy_ > 1) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction.

While specific KIE studies on this compound are not detailed in the provided search results, extensive research on the Suzuki-Miyaura reaction has established benchmarks for interpreting such data. nih.govnih.gov For example, ¹³C KIE studies have been used to distinguish between different pathways for oxidative addition and transmetalation. nih.govnih.gov A study utilizing these techniques found that under typical catalytic conditions, the transmetalation step proceeds through a tetracoordinate boronate intermediate with a Pd-O-B linkage. nih.gov The experimental KIE for the carbon atom attached to boron was found to be 1.035, which closely matched the predicted value for this pathway. nih.gov Applying this methodology to reactions involving this compound could precisely determine which step in the catalytic cycle is rate-limiting for this specific substrate.

Table 1: Experimental and Predicted ¹³C KIE Values for Key Steps in a Model Suzuki-Miyaura Reaction This table presents data from a model system to illustrate the application of KIE studies, as reported in the literature. nih.govnih.gov

| Catalytic Step | Description | Experimental KIE | Predicted KIE (DFT) | Reference |

|---|---|---|---|---|

| Oxidative Addition (to Pd(PPh₃)) | Cleavage of the C-Br bond of an aryl bromide. | 1.020 | 1.021 | nih.govnih.gov |

| Oxidative Addition (to Pd(PPh₃)₂) | Cleavage of the C-Br bond under excess ligand conditions. | 1.031 | 1.031 | nih.govnih.gov |

| Transmetalation | Transfer of the aryl group from the boronate complex. | 1.035 | 1.034 | nih.govnih.gov |

Catalyst Development and Optimization

The unique steric and electronic properties of this compound make it an important substrate for testing and optimizing new catalyst systems.

The success of palladium-catalyzed cross-coupling reactions is heavily dependent on the choice of ligand coordinated to the metal center. nih.gov Ligands modify the steric and electronic environment of the palladium catalyst, which in turn influences its stability, activity, and selectivity. scholaris.ca For challenging substrates like this compound, which is sterically hindered, the development of suitable ligands is critical.

Modern catalysis often employs bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). nih.gov

Bulky Phosphine Ligands: Ligands such as biaryl phosphines (e.g., those developed by the Buchwald group) are highly effective. Their steric bulk promotes the formation of monoligated, highly reactive [LPd(0)] species and accelerates the final reductive elimination step. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability can prevent catalyst decomposition at high temperatures, while their strong electron-donating ability facilitates the oxidative addition of less reactive organic halides. nih.gov

The optimization of catalytic systems for substrates like this compound involves screening libraries of ligands to find the optimal balance of steric and electronic properties that maximizes yield and selectivity. nih.gov

Table 2: Common Ligand Classes for Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Class | Key Characteristics | Impact on Catalysis |

|---|---|---|

| Monodentate Phosphines (e.g., PPh₃) | Moderate steric bulk and electron-donating ability. | Classic ligands, effective for simple substrates. |

| Bidentate Phosphines (e.g., dppf) | Form stable chelate complexes with the metal center. | Enhances catalyst stability and influences selectivity. |

| Biaryl Phosphines (e.g., SPhos, XPhos) | Very bulky and strongly electron-donating. | Highly effective for sterically hindered and unreactive substrates. Promotes fast reductive elimination. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Form highly stable and active catalysts, resistant to decomposition. Facilitates oxidative addition. |

While most cross-coupling reactions employ homogeneous palladium catalysts, there is growing interest in developing heterogeneous catalysts to simplify product purification and enable catalyst recycling. researchgate.net Heterogeneous catalysts typically involve immobilizing the palladium on a solid support, such as activated carbon, silica, polymers, or metal-organic frameworks (MOFs).

The primary challenge in heterogeneous catalysis is preventing the leaching of the metal from the support into the reaction mixture, which would result in the reaction proceeding via a homogeneous pathway. researchgate.net Research in this area focuses on creating robust linkages between the palladium and the support to maintain its heterogeneity throughout multiple reaction cycles. The use of substrates like this compound in test reactions is crucial for evaluating the efficiency, selectivity, and recyclability of these novel heterogeneous catalytic systems under demanding conditions. researchgate.net

Catalyst Recycling and Immobilization Strategies

The development of sustainable catalytic processes heavily relies on the ability to recycle and reuse the catalyst, which is often a costly and environmentally sensitive precious metal complex. For Suzuki-Miyaura cross-coupling reactions, which would involve reagents like this compound, various strategies for catalyst recycling and immobilization are explored to enhance economic viability and reduce environmental impact.

Immobilization involves anchoring the homogeneous catalyst to a solid support, thereby rendering it heterogeneous and easily separable from the reaction mixture. Common supports include polymers, silica, magnetic nanoparticles, and metal-organic frameworks (MOFs). The choice of support and the method of immobilization are critical to maintaining high catalytic activity and preventing leaching of the metal into the product.

Table 1: Common Catalyst Immobilization Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Covalent Bonding | The catalyst or its ligand is chemically bonded to a functionalized solid support. | Strong attachment minimizes leaching; high catalyst stability. | Can be synthetically challenging; may alter catalyst activity. |

| Adsorption | The catalyst is physically adsorbed onto the surface of a support material. | Simple preparation; can be applied to various supports. | Weaker interaction may lead to catalyst leaching. |

| Ion Exchange | Charged catalysts are immobilized on supports with ion-exchange capabilities, such as zeolites or ion-exchange resins. | Strong electrostatic interaction; suitable for ionic catalysts. | Limited to charged catalyst species; potential for ion leaching. |

| Encapsulation | The catalyst is physically entrapped within the pores of a support material like a MOF or silica. | Good protection of the active sites; can prevent catalyst agglomeration. | Mass transfer limitations can reduce reaction rates. |

While these strategies are well-established for various boronic acids, specific studies detailing the most effective immobilization technique for catalysts used in reactions with this compound, including data on recycling efficiency and catalyst longevity, have not been reported.

In Situ Spectroscopic Studies for Reaction Monitoring

Understanding the intricate details of a catalytic cycle is paramount for optimizing reaction conditions, improving yields, and minimizing byproducts. In situ spectroscopic techniques are powerful tools for monitoring reactions as they occur, providing real-time information on the concentration of reactants, intermediates, and products.

Operando Spectroscopy (e.g., NMR, IR) in Catalytic Cycles

Operando spectroscopy combines a spectroscopic measurement with a simultaneous measurement of catalytic activity under actual reaction conditions. This approach provides a direct correlation between the observed catalyst structure and its performance.

Operando NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a quantitative technique that can provide detailed structural information about species in solution. In the context of a Suzuki-Miyaura reaction involving this compound, operando NMR could be used to track the consumption of the boronic acid and the aryl halide, and the formation of the cross-coupled product. It could also potentially identify and quantify key catalytic intermediates, providing insights into the reaction mechanism.

Operando IR Spectroscopy: Infrared (IR) spectroscopy is sensitive to the vibrational modes of molecules and can be used to monitor changes in functional groups during a reaction. For a reaction involving this compound, operando IR could track the disappearance of the B-OH stretch of the boronic acid and the appearance of vibrations associated with the newly formed carbon-carbon bond.

Despite the potential of these techniques, no specific operando NMR or IR studies have been published that focus on the catalytic cycles involving this compound.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful method for rapidly obtaining detailed kinetic information from a single or a small number of experiments. By monitoring the reaction progress over time, one can elucidate complex reaction mechanisms, identify catalyst deactivation pathways, and determine the effect of substrate and reagent concentrations on the reaction rate.

For a Suzuki-Miyaura coupling with this compound, RPKA could be employed to determine the reaction order with respect to the boronic acid, the aryl halide, and the catalyst. This information is crucial for understanding the rate-determining step of the catalytic cycle and for optimizing the reaction conditions for efficiency and selectivity.

Table 2: Hypothetical Data for Reaction Progress Kinetic Analysis This table is for illustrative purposes only, as no specific RPKA data for this compound is available.

| Time (min) | [this compound] (M) | [Aryl Halide] (M) | [Product] (M) | Reaction Rate (M/s) |

|---|---|---|---|---|

| 0 | 0.100 | 0.120 | 0.000 | - |

| 10 | 0.085 | 0.105 | 0.015 | 2.50E-05 |

| 20 | 0.072 | 0.092 | 0.028 | 2.17E-05 |

| 30 | 0.061 | 0.081 | 0.039 | 1.83E-05 |

Analysis of such data would provide a comprehensive kinetic profile of the reaction. However, to date, no studies have been published that apply RPKA to reactions specifically utilizing this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Profiling

The electronic environment of an arylboronic acid is fundamental to its chemical behavior, particularly in reactions like the Suzuki-Miyaura cross-coupling. Computational methods allow for a detailed profiling of this electronic structure.

Density Functional Theory (DFT) Calculations of Ground States and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. For 2-(Benzyloxy)-4-methoxyphenylboronic acid, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. These calculations involve optimizing the molecular structure to find the lowest energy conformation. Studies on similar substituted phenylboronic acids show that the orientation of the boronic acid group [-B(OH)2] relative to the phenyl ring is a key conformational feature. researchgate.netnih.gov The planarity and rotational barriers of this group significantly influence the molecule's reactivity.

Furthermore, DFT is crucial for mapping reaction pathways by calculating the structures and energies of transition states. In a reaction such as the Suzuki-Miyaura coupling, the transmetalation step is often rate-determining. researchgate.netnih.gov DFT calculations can model the transition state of the aryl group transfer from boron to a palladium catalyst, providing insights into the activation energy required for the reaction to proceed. acs.orgacs.org The substituents—benzyloxy and methoxy (B1213986) groups—would be expected to influence the energy of this transition state through electronic and steric effects.

Table 1: Representative DFT Calculation Parameters for Arylboronic Acids

| Parameter | Typical Method/Basis Set | Information Gained |

| Geometry Optimization | B3LYP/6-311++G(d,p) | Ground state geometry, bond lengths, bond angles |

| Frequency Calculation | B3LYP/6-311++G(d,p) | Confirmation of minima/transition states, vibrational spectra |

| Transition State Search | QST2/QST3 or Berny Optimization | Geometry and energy of reaction transition states |

| Solvation Modeling | PCM or SMD | Effect of solvent on energies and geometries |

This table is illustrative and based on common practices in computational chemistry for similar molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity. For an arylboronic acid, the HOMO is typically located on the electron-rich aromatic ring, while the LUMO may be associated with the boronic acid moiety or the aromatic system.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. The benzyloxy and methoxy substituents on the phenyl ring are electron-donating, which would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the reactivity of the molecule in reactions like electrophilic aromatic substitution or cross-coupling. tandfonline.com

Table 2: Expected FMO Properties for this compound

| Molecular Orbital | Expected Location of Highest Density | Implication for Reactivity |

| HOMO | Phenyl ring, particularly ortho/para to alkoxy groups | Site of electrophilic attack, dictates interaction with catalyst |

| LUMO | Boronic acid group and anti-bonding orbitals of the ring | Site of nucleophilic attack |

| HOMO-LUMO Gap | Relatively small due to electron-donating groups | Indicates higher reactivity compared to unsubstituted phenylboronic acid |

This table presents expected trends based on FMO analysis of substituted aromatic compounds.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the MEP map would show negative potential (typically colored red or yellow) around the oxygen atoms of the methoxy, benzyloxy, and hydroxyl groups, indicating these are regions susceptible to interaction with electrophiles or participation in hydrogen bonding. nih.gov The boron atom, being electron-deficient, and the acidic protons of the hydroxyl groups would exhibit positive potential (colored blue), highlighting them as electrophilic centers. This information is critical for understanding intermolecular interactions, such as dimerization or solvation, and the initial steps of a catalytic reaction where the boronic acid interacts with a basic activator. researchgate.net

Reaction Pathway Modeling and Prediction

Beyond static properties, computational chemistry can simulate the dynamic processes of chemical reactions, offering predictions on feasibility, outcomes, and selectivity.

Computational Simulation of Catalytic Cycles

The Suzuki-Miyaura coupling, a primary application for arylboronic acids, involves a complex catalytic cycle with a palladium catalyst. youtube.comyoutube.com Computational modeling can simulate each elementary step of this cycle: oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.net

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference for bond formation at one position over another. While this compound has a defined structure, it could be used in reactions with unsymmetrical partners where regioselectivity is a key concern. Computational models can predict the favored regioisomer by comparing the activation energies of the transition states leading to the different products. rsc.orgnih.gov The electronic and steric influence of the benzyloxy and methoxy groups would be the primary factors directing this selectivity. escholarship.org

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational prediction. While not always relevant for the boronic acid itself, in reactions forming chiral centers, DFT calculations can model the diastereomeric transition states. The energy difference between these transition states can be used to predict the enantiomeric or diastereomeric excess of the product, guiding the choice of chiral ligands or catalysts to achieve a desired stereochemical outcome.

Solvation Effects in Computational Models

The inclusion of solvent effects is critical for accurately modeling the behavior of boronic acids in solution. Computational models often employ implicit or explicit solvation methods to account for the interactions between the solute and solvent molecules.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. Density functional theory (DFT) calculations combined with implicit solvent models are frequently used to study the stability and properties of phenylboronic acid derivatives. For instance, studies on substituted phenylboronic acids have utilized DFT (B3LYP) with implicit solvent to investigate the relative stability of different conformers and their dehydration products, boroxines. acs.org The choice of solvent in these models can significantly impact the calculated properties, such as the free energy of solvation and conformational preferences. researchgate.net For this compound, the polarity of the solvent would be expected to influence the orientation of the benzyloxy and methoxy groups and the hydrogen bonding interactions of the boronic acid moiety.

Explicit Solvation Models: These models involve including a discrete number of solvent molecules around the solute. This approach allows for the explicit modeling of specific hydrogen bonding interactions, which are crucial for boronic acids. For example, the hydrolysis of boronate esters has been studied computationally by including a specific number of water molecules to elucidate the reaction mechanism. tdl.org In the case of this compound, explicit water molecules in the computational model would be essential to accurately describe the proton transfer steps involved in its acid-base chemistry and its interactions in aqueous media.

The computational approach can also predict how solvation influences conformational geometry. Studies on phenylboronic acids have shown that while some conformers are planar in the gas phase, the presence of a solvent can alter the dihedral angles between the aromatic ring and the boronic acid group. researchgate.net

Ligand-Catalyst-Substrate Interactions

Phenylboronic acids, including this compound, are cornerstones of modern organic synthesis, most notably as reagents in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Computational chemistry is instrumental in elucidating the complex interactions between the boronic acid (substrate), the metal catalyst, and other ligands in the catalytic cycle.

Computational Studies of Ligand-Metal Coordination

While direct experimental observation of transient catalytic intermediates is challenging, computational modeling can map out the energetics and structures of these species. DFT calculations are a primary tool for investigating the steps of the Suzuki-Miyaura coupling, which include oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is of particular interest. Computational studies on model systems have detailed the mechanism of this step, often involving a boronate intermediate formed by the reaction of the boronic acid with a base. The nature of the substituents on the phenyl ring can influence the rate and efficiency of transmetalation. The electron-donating benzyloxy and methoxy groups in this compound are expected to increase the electron density on the phenyl ring, which could modulate its reactivity in the transmetalation step.

Computational investigations have also explored the coordination of boronic acids to various transition metals. While direct dative bonds between the boron atom and a transition metal are not typical, the hydroxyl groups of the boronic acid can engage in second-sphere coordination networks, often mediated by water molecules or other ligands. acs.org In catalytic systems, the boronic acid or its corresponding boronate ester coordinates to the metal center, facilitating the transfer of the aryl group. nih.gov The specific geometry and electronic structure of these coordinated complexes can be predicted using methods like DFT. researchgate.netnih.gov

Boron-Oxygen and Boron-Carbon Bond Analysis

The reactivity of this compound is fundamentally governed by the nature of its boron-carbon (B-C) and boron-oxygen (B-O) bonds. Computational methods provide detailed electronic structure information, including bond lengths, bond orders, and atomic charges, which are key to understanding this reactivity.

Boron-Oxygen (B-O) Bond: The B-O bonds in boronic acids are relatively short, typically in the range of 1.31-1.38 Å, which is shorter than a typical carbon-oxygen single bond. acs.org This shortening is attributed to the partial double bond character arising from the interaction of oxygen lone pairs with the empty p-orbital on the sp²-hybridized boron atom. acs.orgnih.gov Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify these interactions and confirm the significant dative pπ-pπ bonding character. nih.gov The strength and length of the B-O bonds can be influenced by the electronic nature of the substituents on the phenyl ring.

Boron-Carbon (B-C) Bond: The B-C bond in arylboronic acids is a key feature, as its cleavage and the subsequent formation of a new carbon-carbon bond is the basis of the Suzuki-Miyaura reaction. The typical B-C bond length is between 1.55 and 1.59 Å. acs.org The electronic properties of this bond are influenced by the substituents on the aryl ring. The electron-donating methoxy and benzyloxy groups in the target molecule are expected to increase the electron density at the carbon atom of the B-C bond. DFT studies on substituted phenylboronic acids have been used to analyze the geometric parameters and electronic transitions related to these bonds. lodz.pl

The table below summarizes typical bond lengths for different types of bonds found in substituted phenylboronic acids, as established by computational and experimental studies.

| Bond Type | Typical Length (Å) | Computational Insight |

| Boron-Oxygen (B-O) | 1.31 - 1.38 | Partial double bond character due to pπ-pπ interactions. acs.orgnih.gov |

| Boron-Carbon (B-C) | 1.55 - 1.59 | Key reactive bond in cross-coupling reactions. acs.org |

| Carbon-Carbon (Aromatic) | ~1.40 | Standard aromatic bond length. |

| Carbon-Oxygen (Methoxy) | ~1.37 | Influenced by resonance with the aromatic ring. |

| Carbon-Oxygen (Benzyloxy) | ~1.37 (Aryl-O), ~1.45 (O-CH₂) | Typical ether bond lengths. |

These computational analyses are crucial for rationalizing the stability, reactivity, and spectroscopic properties of this compound and for designing new catalysts and reactions that utilize this important class of compounds.

Functionalization and Derivatization Strategies for Advanced Molecular Architectures

Modifications at the Benzyloxy Moiety

The benzyloxy group serves as a versatile handle for both deprotection to reveal a reactive phenol (B47542) and for direct, stereoselective transformations at the benzylic carbon.

Deprotection and Subsequent Functionalization

The cleavage of the benzyl (B1604629) ether is a common strategy to unmask the C2-hydroxyl group, which can then be used as a nucleophile for further reactions such as etherification, esterification, or as a directing group in subsequent transformations. The choice of deprotection method is critical to ensure compatibility with the methoxy (B1213986) and boronic acid functionalities.

Common methods for benzyl ether deprotection include:

Catalytic Hydrogenolysis : This is one of the most prevalent methods for benzyl ether cleavage. ambeed.comorganic-chemistry.org The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. ambeed.com This process is generally clean and efficient, yielding the corresponding phenol and toluene as a byproduct. organic-chemistry.org Care must be taken as some catalysts can also reduce other functional groups. Transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene, can sometimes offer milder conditions. organic-chemistry.org

Oxidative Cleavage : Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. organic-chemistry.orgcdnsciencepub.comrsc.org This method is particularly useful for electron-rich systems and offers an alternative to reductive methods, preserving functionalities that might be sensitive to hydrogenolysis, such as alkenes or alkynes. acs.org Visible-light-mediated debenzylation using DDQ as a stoichiometric or catalytic photo-oxidant provides a mild method for cleavage in the presence of sensitive groups. acs.org

Strong Acids : Cleavage of benzyl ethers can also be achieved using strong acids, although this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

| Deprotection Method | Reagents & Conditions | Advantages | Potential Issues |

| Catalytic Hydrogenolysis | H₂, Pd/C in solvents like MeOH, EtOH, or EtOAc ambeed.com | Clean reaction, high yield, common procedure. | Incompatible with reducible functional groups (alkenes, alkynes, azides). acs.org |

| Oxidative Cleavage | DDQ, wet CH₂Cl₂ nih.gov | Orthogonal to hydrogenolysis, mild conditions, preserves reducible groups. acs.org | Stoichiometric oxidant required, potential for side reactions. |

| Acidic Cleavage | Strong acids (e.g., BCl₃) | Can be effective when other methods fail. | Harsh conditions, limited functional group tolerance. organic-chemistry.org |

Once deprotected, the resulting 2-hydroxy-4-methoxyphenylboronic acid offers a phenolic hydroxyl group that is a prime site for further functionalization, enabling the synthesis of a diverse range of derivatives.

Stereoselective Transformations of the Benzyloxy Group

Beyond simple deprotection, the benzyloxy group itself can be a site for sophisticated C-C bond-forming reactions. Nickel-catalyzed cross-coupling reactions have emerged as powerful methods for the stereospecific transformation of benzylic C–O bonds. nih.govacs.org These reactions allow for the coupling of benzylic ethers with various partners, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and boronic esters (Suzuki coupling). nih.govacs.orgnih.gov

A key feature of these transformations is their stereospecificity, where an enantioenriched benzylic ether can be converted to a cross-coupled product with high fidelity of the stereochemical information. acs.orgnih.gov The mechanism is believed to proceed through a polar, two-electron oxidative addition to the Ni(0) center, avoiding stereoablative radical intermediates. acs.orgnih.gov Depending on the ligand used on the nickel catalyst, the reaction can proceed with either net inversion or retention of configuration at the benzylic center. nih.gov This stereodivergent outcome provides a powerful tool for accessing either enantiomer of the product from a single enantiomer of the starting material. Such strategies enable the construction of valuable chiral molecules with all-carbon quaternary stereocenters. acs.org

Transformations Involving the Methoxy Group

Cleavage and Derivatization of Methoxy Group

The methoxy group at the C4 position is an electron-donating group that influences the reactivity of the aromatic ring. Cleavage of this aryl methyl ether to the corresponding phenol (a process known as O-demethylation) opens another avenue for derivatization.

The most common and effective reagent for this transformation is boron tribromide (BBr₃). chem-station.com The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis acidic boron center. chem-station.com This is followed by a nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. chem-station.comgvsu.edu While conceptually straightforward, the reaction can be complex, potentially involving multiple BBr₃ and anisole molecules in the transition state. gvsu.edu

| Reagent | Typical Conditions | Mechanism | Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature (-78 °C to rt) chem-station.com | Lewis acid activation of ether, followed by Sₙ2 attack by Br⁻ on the methyl group. chem-station.com | Highly effective but reagent is corrosive and moisture-sensitive. |

| Aluminum Trichloride (AlCl₃) | CH₂Cl₂, heat | Similar Lewis acid-mediated mechanism. | Reactivity is generally lower than BBr₃. chem-station.com |

| Lithium Chloride (LiCl) | DMF, reflux | Nucleophilic cleavage. mdma.ch | Effective for activated ethers with electron-withdrawing groups. mdma.ch |

The resulting C4-hydroxyl group, along with the C2-hydroxyl group from benzyloxy deprotection, could yield a catechol-like structure, which can be used as a ligand for metal complexes or for further specific functionalization.

Boronic Acid Functionalization and Complexation

The boronic acid group is the defining feature of the molecule and the primary site of reactivity in cross-coupling reactions. However, free boronic acids can be prone to dehydration to form cyclic boroxine trimers and may be challenging to purify via silica gel chromatography. acs.org

Esterification to Boronate Esters for Stability and Reactivity Modulation

To enhance stability, improve handling, and modulate reactivity, boronic acids are frequently converted into boronate esters. This is typically achieved by a condensation reaction with a diol. rsc.org

Pinacol Esters : Reaction with pinacol (2,3-dimethyl-2,3-butanediol) yields pinacolyl boronate esters, which are among the most common derivatives. rsc.org They are generally stable, crystalline solids that are compatible with a wide range of reaction conditions. rsc.org

MIDA Esters : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, free-flowing, crystalline solids that are compatible with silica gel chromatography and unreactive in anhydrous Suzuki-Miyaura coupling conditions. nih.govsigmaaldrich.combldpharm.com The MIDA ligand acts as a slow-release protecting group, as the boronic acid can be readily regenerated under mild aqueous basic conditions, enabling iterative cross-coupling strategies. nih.govsigmaaldrich.com

Epin Esters : More recently, 1,1,2,2-tetraethylethylene glycol (Epin) has been used to form ArB(Epin) esters. These derivatives show remarkable stability on silica gel, allowing for easy purification by conventional column chromatography. acs.orgnih.govacs.orgh1.co Furthermore, they have been shown to provide higher yields in Suzuki-Miyaura couplings compared to the corresponding boronic acids or pinacol esters. acs.orgnih.govacs.orgacs.org

The choice of the diol can significantly influence the reactivity of the boronate ester in subsequent reactions like the Suzuki-Miyaura coupling. While boronic esters are often considered more stable, their direct participation in the transmetalation step of the catalytic cycle is a subject of detailed mechanistic study. nih.govacs.org It has been shown that boronate esters can transmetalate directly without prior hydrolysis, and the nature of the ester (electron-rich vs. electron-deficient) can significantly enhance the rate of the reaction compared to the free boronic acid. nih.govacs.org

| Boronate Ester Type | Diol Reagent | Key Properties |

| Pinacol Boronate | Pinacol | Good stability, widely used, commercially available. rsc.orgrsc.org |

| MIDA Boronate | N-methyliminodiacetic acid | Exceptionally stable, compatible with chromatography, enables iterative cross-coupling. nih.govsigmaaldrich.com |

| Epin Boronate | 1,1,2,2-Tetraethylethylene glycol | Highly stable on silica gel, easy purification, enhanced yields in coupling reactions. acs.orgnih.govorganic-chemistry.org |

Complexation with Lewis Bases

Boronic acids are known to interact with Lewis bases, and 2-(benzyloxy)-4-methoxyphenylboronic acid is no exception. This interaction is primarily centered around the boron atom, which is electron-deficient and acts as a Lewis acid. The complexation with Lewis bases, such as diols and amino acids, is a reversible process that can be exploited in the design of sensors, purification systems, and in strategies for temporary protection of the boronic acid group during multi-step syntheses.

The formation of a boronate ester through the reaction with a diol is a common example of this complexation. The stability of the resulting cyclic boronate ester is influenced by factors such as the nature of the diol, the solvent, and the pH of the medium. This reversible covalent interaction is of significant interest in the development of dynamic chemical systems.

| Lewis Base Type | Example of Lewis Base | Resulting Complex | Potential Application |

| Diol | Pinacol | Pinacol boronate ester | Protection of the boronic acid group, purification |

| Amino Acid | Serine | Oxazaborolidinone derivative | Chiral recognition, sensing |

| Sugar | Glucose | Sugar-boronate ester | Glucose sensing |

Integration into Complex Molecule Synthesis

The utility of this compound as a building block in organic synthesis is most prominently demonstrated in its integration into the synthesis of complex molecules. Its structural features make it a valuable precursor for natural products, pharmaceutical intermediates, and advanced materials.

Building Block for Natural Product Total Synthesis

In the realm of natural product synthesis, arylboronic acids are indispensable reagents for the construction of carbon-carbon bonds, particularly through the Suzuki-Miyaura cross-coupling reaction. The 2-(benzyloxy)-4-methoxyphenyl motif is a structural component found in a variety of natural products, including certain flavonoids and alkaloids. The use of this compound allows for the direct installation of this substituted phenyl ring into a target molecule.

The benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later stage of the synthesis to reveal the free hydroxyl group, a common feature in many natural products. This strategy allows for the selective modification of other parts of the molecule without affecting the phenolic hydroxyl.

Precursor for Advanced Pharmaceutical Intermediates

The synthesis of advanced pharmaceutical intermediates often requires the assembly of complex molecular scaffolds. The this compound can be a key starting material for the synthesis of compounds with potential biological activity. The substituted phenyl ring system is a common feature in many drug molecules.

For instance, the biaryl structure, which can be readily formed via Suzuki-Miyaura coupling of this compound with a suitable aryl halide, is a privileged scaffold in medicinal chemistry. The methoxy and protected hydroxyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

| Pharmaceutical Intermediate Class | Synthetic Strategy | Therapeutic Area (Potential) |

| Biaryl compounds | Suzuki-Miyaura coupling | Oncology, anti-inflammatory |

| Substituted diaryl ethers | Chan-Lam coupling | Antibacterial, antiviral |

| Heterocyclic compounds | Suzuki-Miyaura coupling | CNS disorders, metabolic diseases |

Design of Agrochemical and Material Science Precursors

The versatility of this compound also extends to the design of precursors for agrochemicals and materials science. In agrochemistry, the development of new herbicides, fungicides, and insecticides often involves the exploration of novel chemical scaffolds. The unique substitution pattern of this boronic acid could lead to the discovery of new active ingredients.

In material science, boronic acids are used in the synthesis of polymers with specialized properties, such as self-healing materials and sensors. The 2-(benzyloxy)-4-methoxyphenyl moiety can be incorporated into polymer backbones or as pendant groups to impart specific functionalities, such as fluorescence or responsiveness to external stimuli.

Emerging Research Frontiers and Interdisciplinary Applications

Materials Science and Polymer Chemistry

Arylboronic acids are a cornerstone in the development of functional and "smart" materials due to their unique chemical reactivity. The boronic acid group can form reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to designing materials that can respond to specific chemical stimuli. The reactivity and binding affinity of 2-(benzyloxy)-4-methoxyphenylboronic acid are modulated by its substituents: the electron-donating methoxy (B1213986) group influences the Lewis acidity of the boron center, while the sterically demanding benzyloxy group can direct intermolecular interactions and affect the morphology of resulting materials.

Incorporation into Functional Polymers and Monomers

The integration of boronic acid moieties into polymer chains is a powerful strategy for creating functional materials. Boronic acid-containing polymers have been investigated for a wide range of applications, from sensors to drug delivery systems. mdpi.comrsc.org The synthesis of these materials can be approached in several ways: by polymerizing monomers already containing the boronic acid group or by post-polymerization modification where the boronic acid is attached to a pre-existing polymer backbone. rsc.org

For this compound, it could be envisioned as a precursor to a vinyl-functionalized monomer, which could then be copolymerized with other monomers like N-isopropylacrylamide to create environmentally sensitive polymers. The boronic acid group provides a reactive site for cross-linking or for binding with diol-containing molecules, such as saccharides. mdpi.comrsc.org The bulky benzyloxy group could influence the polymer's solubility and its supramolecular organization.

Table 1: Potential Functional Polymers Incorporating this compound

| Polymer Type | Functional Role of Boronic Acid | Potential Application |

| Hydrogels | Reversible cross-linking with poly(vinyl alcohol) (PVA) | Self-healing materials, injectable drug delivery scaffolds nih.govresearchgate.net |

| Block Copolymers | Stimuli-responsive self-assembly into micelles | Glucose-responsive insulin delivery systems researchgate.net |

| Conjugated Polymers | Modulation of electronic properties via Suzuki cross-coupling | Organic electronics, chemical sensors |

| Surface-grafted Polymers | Bio-recognition and cell capture | Biomedical devices, diagnostic platforms rsc.org |

This table presents potential applications based on the known chemistry of arylboronic acids.

Applications in Self-Assembled Structures and Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent and reversible covalent interactions to build complex, ordered structures from molecular components. Boronic acids are exceptional building blocks in this field due to their dual nature: the boronic acid group is an excellent hydrogen bond donor and acceptor, and it forms dynamic covalent bonds with diols. nih.govnih.gov These interactions have been used to construct a variety of supramolecular architectures, including gels, liquid crystals, and vesicles. rsc.orgresearchgate.net

The self-assembly of this compound could be directed by multiple interactions. The boronic acid can form dimeric structures through hydrogen bonding. Furthermore, its interaction with multifunctional diols can lead to the formation of extended polymer-like networks. msu.edu The aromatic rings, including the benzyl (B1604629) group, can participate in π-π stacking, which would further stabilize the resulting assemblies and influence their morphology. nih.gov This interplay of directional hydrogen bonding, reversible covalent bonding, and aromatic stacking makes it a candidate for creating complex, multi-dimensional supramolecular materials. mpg.de

Role in Responsive Materials Design

A key area of modern materials science is the design of "smart" materials that respond to external stimuli. Boronic acid-functionalized materials are at the forefront of this research due to their predictable response to changes in pH and their specific affinity for diols like glucose. nih.govmdpi.comacs.org The fundamental chemistry involves the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester formed upon binding a diol. mdpi.comnih.gov This transformation alters the charge and hydrophilicity of the material, triggering a macroscopic response such as swelling or dissolution. acs.orgnih.gov

Materials incorporating this compound could be designed to respond to several biologically relevant stimuli:

pH-Responsiveness: The reversible formation of boronate esters is highly pH-dependent. At acidic pH, the ester linkage is typically unstable, leading to the disassembly of cross-linked structures. nih.gov This behavior is useful for creating drug delivery systems that release their payload in the acidic microenvironment of tumors or endosomes. researchgate.net

Glucose-Responsiveness: The specific binding of glucose can trigger a response, making these materials ideal for developing glucose sensors or self-regulated insulin delivery systems. mdpi.comnih.gov

ROS-Responsiveness: Arylboronic acids can be oxidized by reactive oxygen species (ROS) like hydrogen peroxide, which are often overexpressed in inflamed tissues or cancer cells. This oxidation cleaves the boronic acid group, providing another mechanism for targeted drug release or material degradation. acs.orgnih.gov

Flow Chemistry and Automation in Synthesis